N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)pyrimidin-2-yl]acetamide
Overview
Description
N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)pyrimidin-2-yl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is known to exhibit various pharmacological activities, making it a promising candidate for drug development.
Scientific Research Applications
Anticancer Activity
N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)pyrimidin-2-yl]acetamide and its derivatives have shown promising results in anticancer research. For instance, certain derivatives exhibited significant inhibitory effects on various cancer cell lines, including lung adenocarcinoma and breast adenocarcinoma. These findings highlight the compound's potential as a therapeutic agent in cancer treatment (Al-Sanea et al., 2020); (Evren et al., 2019); (El-Morsy et al., 2017).
Antimicrobial Activity
Research has also explored the antimicrobial potential of thiscompound and its derivatives. Studies indicate significant antibacterial and antifungal activities against various microbial strains. This suggests the compound's utility in developing new antimicrobial agents, which is crucial in the fight against drug-resistant infections (Majithiya & Bheshdadia, 2022); (Soni & Patel, 2017).
Radiopharmaceutical Applications
The compound has been studied in the context of radiopharmaceuticals, particularly in positron emission tomography (PET). Some derivatives have been developed as selective radioligands for imaging specific proteins or receptors, demonstrating their potential in diagnostic imaging and drug development (Dollé et al., 2008).
Antitumor Properties
Various derivatives have been synthesized and evaluated for their antitumor activities, with some showing effectiveness against human cancer cell lines. This suggests a potential for developing new therapeutic agents for treating different types of cancer (El-Morsy et al., 2017); (Hafez & El-Gazzar, 2017).
Cytokine Regulation
A particular derivative was identified as a dual cytokine regulator, influencing tumor necrosis factor-alpha and interleukin-10 production. This underscores the compound's potential in treating conditions like septic shock, rheumatoid arthritis, and Crohn's disease (Fukuda et al., 2000).
properties
IUPAC Name |
N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)pyrimidin-2-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-10-14(13-8-9-17-16(19-13)18-11(2)21)15(20-22-10)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,17,18,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRPUDIWHVWKAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C3=NC(=NC=C3)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372579 | |
Record name | N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)pyrimidin-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)pyrimidin-2-yl]acetamide | |
CAS RN |
264616-56-0 | |
Record name | N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)pyrimidin-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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